2-Amino-4-isopropylnicotinic acid
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Overview
Description
2-Amino-4-isopropylnicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes an amino group and an isopropyl group attached to the nicotinic acid backbone, gives it distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-isopropylnicotinic acid typically involves the modification of nicotinic acid derivatives. One common method includes the reaction of nicotinic acid with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-isopropylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as nitro, amine, and substituted alkyl or aryl compounds .
Scientific Research Applications
2-Amino-4-isopropylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-4-isopropylnicotinic acid involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with various biomolecules, while the isopropyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: Similar structure but with a methyl group instead of an isopropyl group.
2-Amino-4-ethylpyridine: Contains an ethyl group instead of an isopropyl group.
2-Amino-4-tert-butylpyridine: Features a tert-butyl group instead of an isopropyl group.
Uniqueness
2-Amino-4-isopropylnicotinic acid is unique due to its specific combination of an amino group and an isopropyl group attached to the nicotinic acid backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-amino-4-propan-2-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-5(2)6-3-4-11-8(10)7(6)9(12)13/h3-5H,1-2H3,(H2,10,11)(H,12,13) |
InChI Key |
JKNBODQUUYWLNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NC=C1)N)C(=O)O |
Origin of Product |
United States |
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